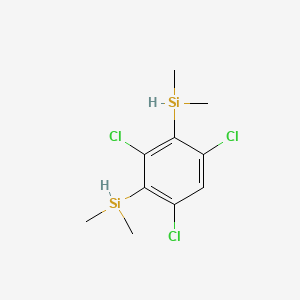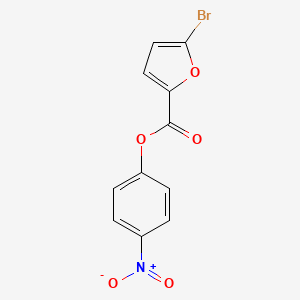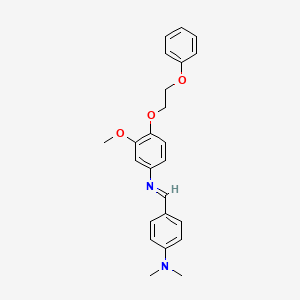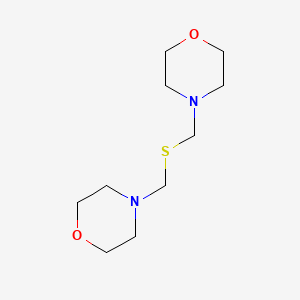
4,4'-(Sulfanediyldimethanediyl)dimorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Sulfanediyldimethanediyl)dimorpholine, also known as 4,4’-Dithiodimorpholine, is a chemical compound with the molecular formula C8H16N2O2S2 and a molecular weight of 236.36 g/mol . This compound is characterized by the presence of two morpholine rings connected by a disulfide bridge. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanizing agent and accelerator .
準備方法
Synthetic Routes and Reaction Conditions
4,4’-(Sulfanediyldimethanediyl)dimorpholine can be synthesized through the reaction of morpholine with disulfur dichloride (S2Cl2). The reaction typically occurs in an organic solvent such as benzene or carbon tetrachloride. The general reaction scheme is as follows :
2Morpholine+S2Cl2→4,4’-(Sulfanediyldimethanediyl)dimorpholine+2HCl
The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization from ethanol or dimethylformamide to obtain pure 4,4’-(Sulfanediyldimethanediyl)dimorpholine .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Sulfanediyldimethanediyl)dimorpholine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is typically obtained as a white crystalline powder .
化学反応の分析
Types of Reactions
4,4’-(Sulfanediyldimethanediyl)dimorpholine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated morpholine derivatives.
科学的研究の応用
4,4’-(Sulfanediyldimethanediyl)dimorpholine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
作用機序
The mechanism of action of 4,4’-(Sulfanediyldimethanediyl)dimorpholine primarily involves the formation and cleavage of disulfide bonds. In the rubber industry, it acts as a vulcanizing agent by forming cross-links between polymer chains, enhancing the elasticity and strength of the rubber. In biological systems, it can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein structure and function.
類似化合物との比較
4,4’-(Sulfanediyldimethanediyl)dimorpholine can be compared with other disulfide-containing compounds such as:
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds in proteins.
Disulfiram: A drug used in the treatment of chronic alcoholism, which also contains a disulfide bond.
Cystamine: A disulfide-containing compound used in the treatment of cystinosis.
Uniqueness
4,4’-(Sulfanediyldimethanediyl)dimorpholine is unique in its dual role as both a vulcanizing agent and a reagent in organic synthesis. Its ability to form stable disulfide bonds makes it particularly valuable in industrial applications, especially in the rubber industry.
特性
CAS番号 |
10221-02-0 |
|---|---|
分子式 |
C10H20N2O2S |
分子量 |
232.35 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-10H2 |
InChIキー |
WIKIYELPUTUNAW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CSCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



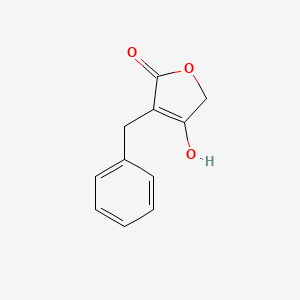
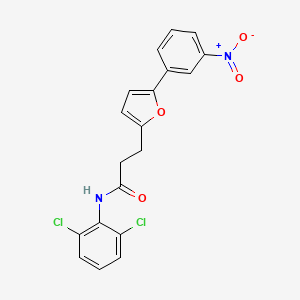


![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
